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molecular formula C10H9IN2 B2633634 1-(4-iodobenzyl)-1H-imidazole

1-(4-iodobenzyl)-1H-imidazole

Cat. No. B2633634
M. Wt: 284.10 g/mol
InChI Key: WZKZRSOWLZKJCL-UHFFFAOYSA-N
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Patent
US08440693B2

Procedure details

To a solution of imidazole (400 mg, 5.88 mmol) and K2CO3 (1.22 g, 8.81 mmol) in DMF (19 ml) was added 4-iodobenzyl bromide (1.83 g, 6.17 mol) at RT under protection from light. After stirring for 11.5 h, the reaction mixture was poured into water. The aqueous layer was extracted twice with EtOAc, the combined organic layers were washed with water and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to afford the title compound (757 mg, 2.66 mmol, 45%) as a beige solid. HPLC: EtRet=3.838 min; LC-MS: m/z 285.2 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([O-])([O-])=O.[K+].[K+].[I:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1.O>CN(C=O)C>[I:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.83 g
Type
reactant
Smiles
IC1=CC=C(CBr)C=C1
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 11.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
11.5 h
Name
Type
product
Smiles
IC1=CC=C(CN2C=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 757 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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